Tetraethylammonium tetrachlorocobaltate(II)

Description

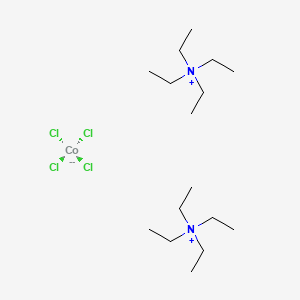

Tetraethylammonium tetrachlorocobaltate(II), [N(C₂H₅)₄]₂[CoCl₄], is a coordination compound comprising a tetraethylammonium cation and a tetrachlorocobaltate(II) anion. It crystallizes in a tetragonal lattice with unit cell parameters $a = b = 9.0363 \, \text{Å}$, $c = 14.9879 \, \text{Å}$, and angles $\alpha = \beta = \gamma = 90^\circ$ . The compound forms bright blue, transparent crystals and is characterized by techniques such as single-crystal XRD, TGA, DSC, and IR spectroscopy .

In research, it serves as a model system for studying ionic interactions, crystal engineering, and electrochemical properties. Its CoCl₄²⁻ anion participates in redox reactions, making it relevant for battery material development and catalysis . The tetraethylammonium cation’s bulky structure influences the anion’s geometry and intermolecular interactions, distinguishing it from salts with smaller or hydrogen-bonding cations.

Propriétés

Numéro CAS |

6667-75-0 |

|---|---|

Formule moléculaire |

C16H40Cl4CoN2 |

Poids moléculaire |

461.2 g/mol |

Nom IUPAC |

tetrachlorocobalt(2-);tetraethylazanium |

InChI |

InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

Clé InChI |

OWBMPSATBZDCOA-UHFFFAOYSA-J |

SMILES canonique |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Ethanol-Mediated Synthesis

The most widely documented method involves dissolving cobalt(II) chloride hexahydrate () and tetraethylammonium chloride () in absolute ethanol. Kandhaswamy and Srinivasan (2000) reported dissolving stoichiometric quantities of (0.55 g) and (0.92 g) in heated ethanol, followed by boiling the mixture for 1 minute to ensure homogeneity. Cooling the solution induces crystallization, yielding bright blue crystals. This method achieves a yield of approximately 65–70%, with purity confirmed via X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD). The unit cell parameters ( Å, Å, ) confirm a tetragonal lattice, consistent with the space group.

Critical Considerations:

Aqueous-Ethanol Hybrid Approach

A modified protocol from Lakehead University’s inorganic chemistry laboratory combines aqueous and ethanolic solutions to enhance solubility. Here, is dissolved in a minimal volume of water (4 mL), while is separately dissolved in ethanol. Mixing these solutions under vigorous stirring produces a deep blue solution, which is then concentrated via gentle evaporation. This method reduces reaction time but requires precise control over water content to prevent excessive solubility of the product. Yield improvements (up to 75%) are attributed to the differential solubility of reactants and product in the hybrid solvent system.

Thermal and Kinetic Analysis of Synthesis

Thermogravimetric Analysis (TGA)

TGA data reveal a single-stage decomposition at 683 K, corresponding to the loss of counterions and the formation of residues. The mass loss (≈58%) aligns with the theoretical decomposition pathway:

This exothermic process confirms the compound’s thermal stability below 683 K, critical for high-temperature applications.

Differential Scanning Calorimetry (DSC)

DSC thermograms exhibit first-order phase transitions at 200 K (cooling) and 240 K (heating), attributed to structural rearrangements in the sublattice. These transitions are reversible and hysteresis-free, suggesting potential use in thermal switching devices.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of show distinct vibrational modes:

-

: C–H stretching (2980–2850 cm), CH bending (1465 cm), and C–N stretching (1080 cm).

-

: Co–Cl symmetric stretching (320 cm) and bending (165 cm).

The absence of O–H stretches (3400 cm) confirms anhydrous crystallization.

Comparative Analysis of Synthesis Methods

The ethanol-mediated method excels in producing single crystals suitable for SCXRD, while the aqueous-ethanol approach offers higher yields for bulk synthesis. Reflux methods using toluene, though less common, facilitate anhydrous conditions but yield polycrystalline products.

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le tétraéthylammonium tétrachlorocobaltate(II) a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme catalyseur dans diverses réactions organiques et comme précurseur pour la synthèse d'autres complexes de cobalt.

Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, en particulier dans le domaine de la recherche sur le cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans certains procédés industriels.

Mécanisme d'action

Le mécanisme d'action du tétraéthylammonium tétrachlorocobaltate(II) implique sa capacité à interagir avec diverses cibles moléculaires. L'ion cobalt peut se coordonner avec différents ligands, affectant la structure et la fonction des molécules cibles. Cette interaction peut entraîner des changements dans l'activité des enzymes, des récepteurs et d'autres protéines, influençant diverses voies biochimiques.

Applications De Recherche Scientifique

Material Science

Tetraethylammonium tetrachlorocobaltate(II) serves as a precursor for the synthesis of cobalt-containing materials. Its structural properties enable the formation of hybrid organic-inorganic compounds, which are essential in developing advanced materials. The compound's ability to form tetrahedral geometries with cobalt ions allows for significant tunability in material properties, making it suitable for applications in:

- Magnetic Materials : The compound exhibits magnetic properties that can be exploited in the development of magnetic materials used in data storage and spintronic devices .

- Optoelectronic Devices : Due to its optical characteristics, tetraethylammonium tetrachlorocobaltate(II) can be utilized in the fabrication of optoelectronic devices such as light-emitting diodes (LEDs) and photovoltaic cells .

Catalysis

Tetraethylammonium tetrachlorocobaltate(II) has shown potential as a catalyst in various chemical reactions. The cobalt ion's oxidation states allow it to participate in redox reactions, making it valuable in:

- Organic Synthesis : It can catalyze reactions such as oxidation and reduction processes, facilitating the synthesis of complex organic molecules .

- Environmental Applications : The compound has been investigated for its ability to catalyze the degradation of pollutants, contributing to environmental remediation efforts .

Electrochemistry

In electrochemical applications, tetraethylammonium tetrachlorocobaltate(II) is notable for its role as an electrolyte or redox mediator in batteries and fuel cells:

- Energy Storage Devices : Its ionic nature allows it to function effectively as an electrolyte in lithium-ion batteries, enhancing charge transfer and overall efficiency .

- Fuel Cells : The compound's electrochemical properties make it a candidate for use in fuel cells, where it can facilitate electron transfer processes necessary for energy conversion .

Spectroscopic Studies

The compound has been extensively studied using various spectroscopic techniques, such as infrared spectroscopy and UV-Vis spectroscopy. These studies provide insights into its molecular structure and interactions, which are crucial for understanding its behavior in different applications:

- Infrared Spectroscopy : This technique helps identify functional groups and molecular vibrations, offering information about bonding environments within the compound .

- UV-Vis Spectroscopy : Used to study electronic transitions, this method aids in determining the optical properties relevant for material science applications .

Case Study 1: Synthesis of Magnetic Nanoparticles

Research has demonstrated that tetraethylammonium tetrachlorocobaltate(II) can be used as a precursor for synthesizing cobalt oxide nanoparticles. These nanoparticles exhibit superparamagnetic behavior, making them suitable for applications in targeted drug delivery and magnetic resonance imaging (MRI) .

Case Study 2: Electrochemical Performance in Lithium-Ion Batteries

A study evaluated the performance of tetraethylammonium tetrachlorocobaltate(II) as an electrolyte in lithium-ion batteries. Results indicated improved ionic conductivity and cycling stability compared to traditional electrolytes, highlighting its potential for next-generation energy storage solutions .

Mécanisme D'action

The mechanism of action of tetraethylammonium tetrachlorocobaltate(II) involves its ability to interact with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the structure and function of the target molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Tetrachlorocobaltate(II) Salts

Structural Differences

Cation Influence on Crystal Packing

- Tetraethylammonium salt : The large, symmetric tetraethylammonium cation enforces a tetragonal system with minimal distortion in the CoCl₄²⁻ anion. Co-Cl bond lengths are approximately $2.25 \, \text{Å}$ (average), and Cl-Co-Cl angles are close to the ideal tetrahedral value of $109.5^\circ$ .

- α,ω-Alkylenediammonium salts: For [NH₃(CH₂)₅NH₃]CoCl₄ (n=5), the crystal system is monoclinic (space group $P2₁/c$) with lattice parameters $a = 7.1633 \, \text{Å}$, $b = 15.940 \, \text{Å}$, $c = 11.137 \, \text{Å}$, and $\beta = 98.44^\circ$. The Co-Cl bonds range from $2.2428$ to $2.2847 \, \text{Å}$, with Cl-Co-Cl angles deviating by up to $7.76^\circ$ due to hydrogen bonding between the diammonium cation and the anion .

- Bis(triethylammonium) salt : This compound features two independent triethylammonium cations and a CoCl₄²⁻ anion. Co-Cl bonds are $2.2428–2.2847 \, \text{Å}$, but Cl-Co-Cl angles vary widely ($70.58^\circ$ to $112.73^\circ$) due to hydrogen-bonding interactions .

Hydrogen Bonding vs. Steric Effects

- Tetraethylammonium’s lack of H-bond donors results in weaker anion-cation interactions, whereas alkylenediammonium salts form extensive H-bond networks, distorting the CoCl₄²⁻ geometry .

Thermal and Magnetic Properties

Thermal Stability

- Tetraethylammonium salt : Stable up to decomposition without phase transitions. DSC shows a single endothermic peak corresponding to melting .

- Alkylenediammonium salts (n=8,10) : Exhibit solid-state phase transitions detected via DSC, attributed to cation conformational changes .

- Quinuclidine-based salt : Undergoes humidity-driven phase transitions between hydrate and anhydrous forms, a property absent in tetraethylammonium derivatives .

Magnetic Behavior

- All CoCl₄²⁻ salts display paramagnetism with slight deviations from the Curie-Weiss law, consistent with the $^4A_2$ ground state of high-spin Co²⁺. Magnetic susceptibility data for tetraethylammonium and alkylenediammonium salts align closely, with Weiss constants ($\theta$) near $-10 \, \text{K}$ .

Spectroscopic and Electrochemical Features

Vibrational Spectroscopy

- Co-Cl stretching modes in tetraethylammonium salts appear below $500 \, \text{cm}^{-1}$ in IR spectra, similar to other CoCl₄²⁻ salts. For example, [C₆H₁₄N₂]₃[CoCl₄]Cl shows Co-Cl stretches at $107–132 \, \text{cm}^{-1}$ .

- Alkylenediammonium salts exhibit additional N-H stretching bands ($3100–3300 \, \text{cm}^{-1}$) due to H-bonding .

Comparative Data Table

Activité Biologique

Tetraethylammonium tetrachlorocobaltate(II) is a coordination compound that has garnered interest due to its unique structural properties and potential biological activity. This article explores the biological implications of this compound, focusing on its synthesis, characterization, and observed biological effects based on diverse research findings.

Synthesis and Characterization

Tetraethylammonium tetrachlorocobaltate(II) is synthesized through the reaction of cobalt(II) chloride with tetraethylammonium chloride. The resulting compound crystallizes in a tetragonal system, characterized by X-ray diffraction methods. The crystal structure reveals a tetrahedral geometry around the cobalt ion, coordinated by four chloride ions.

Table 1: Summary of Characterization Techniques

| Technique | Description |

|---|---|

| X-ray Diffraction | Used to determine crystal structure |

| Infrared Spectroscopy | Analyzed functional groups and bonding environments |

| Thermal Analysis | Assessed thermal stability and phase transitions |

The biological activity of tetraethylammonium tetrachlorocobaltate(II) is largely attributed to the cobalt ion's role in various biochemical processes. Cobalt is an essential trace element in human physiology, particularly in vitamin B12 synthesis. However, excessive exposure can lead to toxicity.

- Hematological Effects : Chronic exposure to cobalt compounds has been linked to increased hemoglobin levels and stimulation of erythropoiesis (the production of red blood cells). This effect is primarily due to cobalt's ability to mimic hypoxia, thereby promoting erythropoietin production .

- Thyroid Function : Studies indicate that cobalt can influence thyroid function, potentially leading to goiter or altered thyroid hormone levels. Long-term exposure has shown increased thyroid gland activity, suggesting a stimulatory effect on this endocrine organ .

- Cellular Toxicity : While cobalt is essential in small amounts, high concentrations can induce oxidative stress and cellular damage. Animal studies have demonstrated that prolonged exposure can result in inflammation and damage to various organs, including the lungs and pancreas .

Case Studies

- Case Study 1 : A study involving workers exposed to cobalt dust highlighted a significant increase in lung cancer risk among those with prolonged exposure. The findings suggest that cobalt compounds may have carcinogenic potential when inhaled over extended periods .

- Case Study 2 : In vitro studies using cell cultures treated with tetraethylammonium tetrachlorocobaltate(II) demonstrated dose-dependent cytotoxicity. Cells exhibited signs of apoptosis at higher concentrations, indicating that while the compound may have therapeutic potential at low doses, it poses risks at elevated levels .

Q & A

Basic: What experimental methods are recommended for synthesizing high-purity tetraethylammonium tetrachlorocobaltate(II) crystals?

Answer:

The compound is typically synthesized via a solution growth method. Dissolve stoichiometric amounts of cobalt chloride (CoCl₂) and tetraethylammonium chloride in a polar solvent (e.g., ethanol or water) under constant stirring. Slow evaporation at controlled temperatures (25–30°C) yields bright blue crystals . Key parameters include maintaining a 1:1 molar ratio of reactants and avoiding impurities by using high-purity solvents. Post-synthesis, filter and dry crystals under vacuum to remove residual solvent. Confirm stoichiometry via elemental analysis and phase purity via powder XRD.

Basic: Which characterization techniques are critical for structural and thermal analysis?

Answer:

- Single-crystal XRD : Determines unit cell parameters (tetragonal lattice, a = b = 9.0363 Å, c = 14.9879 Å) and space group symmetry .

- Thermogravimetric Analysis (TGA) : Reveals thermal stability (decomposition onset ~150°C) and identifies hydrated water loss or anion decomposition .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., endothermic peaks near 80–100°C) .

- FT-IR Spectroscopy : Confirms Co-Cl stretching vibrations (~280–320 cm⁻¹) and tetraethylammonium cation vibrations (C-H, N-H) .

Basic: How is the crystal structure refined, and what software is used?

Answer:

Refinement involves iterative modeling of XRD data using programs like SHELXL (for least-squares optimization of atomic coordinates and displacement parameters) . Validate results with WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen bonding networks . Report reliability factors (R < 0.05) and check for residual electron density peaks to confirm model accuracy .

Advanced: How do computational tools like Multiwfn aid in understanding electronic properties?

Answer:

Multiwfn analyzes wavefunction-derived properties:

- Electron Localization Function (ELF) : Maps electron density to confirm tetrahedral geometry of [CoCl₄]²⁻ .

- Electrostatic Potential (ESP) : Predicts reactive sites for non-covalent interactions (e.g., hydrogen bonds with ammonium cations) .

- Bond Order Analysis : Quantifies Co-Cl bond strength (typically ~0.3–0.4 in ionic-covalent systems) . Compare results with experimental IR and XRD data to validate computational models .

Advanced: How can magnetic susceptibility data resolve contradictions in reported Weiss constants?

Answer:

Magnetic susceptibility (χ) measurements often show deviations due to:

- Crystal Field Effects : Tetrahedral [CoCl₄]²⁻ exhibits spin-orbit coupling, leading to temperature-dependent χ. Fit data to the Curie-Weiss law (χ = C/(T − θ)) to extract Weiss constants (θ ≈ −50 to −100 K for antiferromagnetic interactions) .

- Sample Purity : Impurities (e.g., hydrated phases) alter θ. Cross-validate with EPR spectroscopy to confirm g-values (gₓ = 5.44, gᵧ = 4.84, g_z = 2.34) and identify paramagnetic contributions .

Advanced: What methodologies address discrepancies in thermal decomposition pathways?

Answer:

Conflicting TGA/DSC data arise from:

- Hydration State : Anhydrous vs. hydrated forms decompose differently. Use Karl Fischer titration to quantify water content .

- Decomposition Intermediates : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile products (e.g., HCl, Cl₂) .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional methods to calculate activation energy (Eₐ) for decomposition steps .

Advanced: How do non-covalent interactions influence crystal packing and properties?

Answer:

Hirshfeld Surface Analysis quantifies intermolecular contacts:

- C–H···Cl Interactions : Stabilize the lattice; measure contact distances (2.8–3.2 Å) via XRD .

- Van der Waals Forces : Dominate in hydrophobic regions of tetraethylammonium cations .

- Impact on Properties : Stronger hydrogen bonds correlate with higher thermal stability and altered magnetic anisotropy .

Advanced: How can spectroscopic and computational data resolve ambiguity in Co(II) coordination geometry?

Answer:

- Visible Spectroscopy : Compare d-d transition bands (λ ≈ 600–700 nm) with Tanabe-Sugano diagrams to confirm tetrahedral geometry .

- DFT Calculations : Optimize [CoCl₄]²⁻ geometry using hybrid functionals (e.g., B3LYP) and compare bond lengths/angles with XRD data .

- Charge Density Analysis : Use multipole refinement (via software like MOLLY ) to map electron density distortions caused by ligand field effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.